![molecular formula C8H6ClN3S B2583831 8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine CAS No. 1578245-95-0](/img/structure/B2583831.png)
8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine
Overview
Description
8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 8th position and a methylsulfanyl group at the 2nd position.
Mechanism of Action
Target of Action
The primary target of 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine is the Monopolar Spindle 1 (MPS1) kinase . MPS1 is a dual-specificity kinase that plays a central role in mitosis and is one of the main components of the spindle assembly checkpoint . This kinase is upregulated in a large number of tumor types , suggesting that inhibition of MPS1 could be a therapeutic approach for the treatment of cancer .
Mode of Action
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine interacts with MPS1 kinase, inhibiting its function . This compound addresses key pharmacophoric elements of the kinase ATP pocket . The inhibition of MPS1 prevents cells from progressing from metaphase to anaphase until the kinetochores are properly attached to the microtubules and under the appropriate tension at the metaphase plate .
Biochemical Pathways
The inhibition of MPS1 by 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine affects the spindle assembly checkpoint pathway . This pathway ensures proper chromosome segregation during cell division. When MPS1 is inhibited, cells may progress through mitosis with improperly attached kinetochores, leading to aneuploidy, a condition of having an abnormal number of chromosomes .
Pharmacokinetics
It has been found that the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved its stability in human liver microsomes (hlm) . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine’s action primarily involve the disruption of normal cell division. By inhibiting MPS1, this compound can cause cells to progress through mitosis with improperly attached kinetochores . This can lead to aneuploidy, which can result in cell death or the formation of cancerous cells .
Action Environment
The action, efficacy, and stability of 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s lipophilicity, or affinity for a lipid environment, may allow it to diffuse easily into cells . Additionally, the metabolic stability of the compound in the liver can impact its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminopyridine and 2-chloropyrimidine.
Cyclization: The key step involves the cyclization of these starting materials to form the pyridopyrimidine core.
Functional Group Introduction:
Chlorination: The chlorination at the 8th position is typically achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, to form derivatives with different functional groups.
Oxidation and Reduction: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, sulfoxides, sulfones, and fused ring systems .
Scientific Research Applications
8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential anticancer agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology to probe cellular pathways and mechanisms.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar structural features but different substitution patterns.
Pyrido[4,3-d]pyrimidine: A related compound with the nitrogen atoms positioned differently within the fused ring system.
Quinazolines: Compounds with a fused pyrimidine and benzene ring system, widely used as kinase inhibitors.
Uniqueness
8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for the development of kinase inhibitors sets it apart from other similar compounds .
Properties
IUPAC Name |
8-chloro-2-methylsulfanylpyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c1-13-8-11-4-5-2-3-10-7(9)6(5)12-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMICGHGYKZQSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=CN=C(C2=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
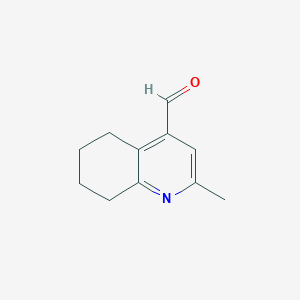
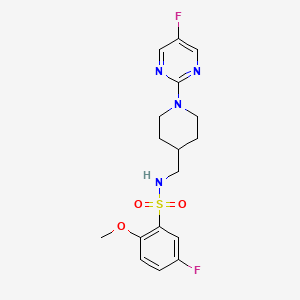
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-benzoxazole-5-carboxylic acid](/img/structure/B2583751.png)

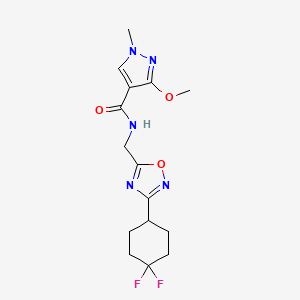
![2,5-Diazabicyclo[4.1.0]heptane](/img/structure/B2583755.png)
![4-(phenoxymethyl)-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2583758.png)
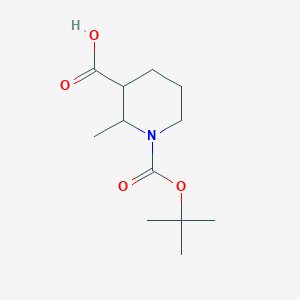
![3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2583762.png)

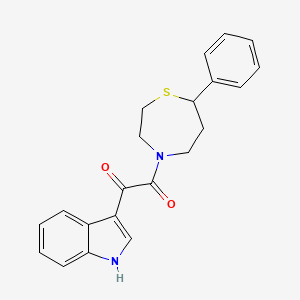
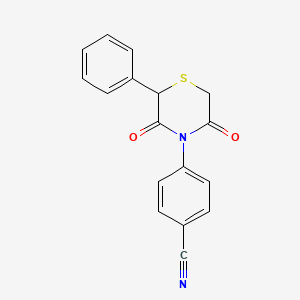
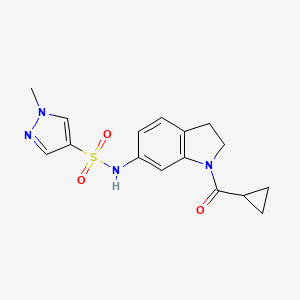
![N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2583771.png)
